Cas no 2227862-70-4 ((1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol)
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
- 2227862-70-4
- EN300-1934772
-
- Inchi: 1S/C9H11BrFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
- InChI Key: RTEMMHPQHDXPNP-VIFPVBQESA-N
- SMILES: BrC1C=CC(=CC=1F)[C@H](CCN)O
Computed Properties
- Exact Mass: 247.00080g/mol
- Monoisotopic Mass: 247.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934772-0.05g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-0.1g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-0.25g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-0.5g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-1.0g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1934772-2.5g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-5.0g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1934772-10.0g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1934772-1g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1934772-5g |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol |
2227862-70-4 | 5g |
$4475.0 | 2023-09-17 |
(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol
Introduction to (1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol (CAS No. 2227862-70-4)
(1S-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227862-70-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. Its molecular structure incorporates both aromatic and aliphatic moieties, making it a versatile intermediate for synthesizing various bioactive molecules.
The< b>4-bromo-3-fluorophenyl substituent in the molecule imparts distinct electronic and steric properties, which are crucial for modulating its biological activity. This feature has been extensively explored in recent research, particularly in the design of novel pharmacophores targeting neurological and inflammatory disorders. The presence of the< b>amino group further enhances the compound's reactivity, enabling further functionalization through various chemical transformations.
In recent years, there has been a growing interest in exploring the pharmacological potential of< b>1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol. Studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in pathophysiological processes. For instance, preliminary in vitro assays have shown promising results in its ability to modulate the activity of enzymes such as< b>cyclooxygenase (COX) and< b>matrix metalloproteinases (MMPs), which are key targets in the treatment of pain and inflammation.
The synthesis of< b>(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol involves a multi-step process that requires precise control over reaction conditions to ensure high yield and enantioselectivity. The chiral center at the< b>1-position is particularly critical, as it determines the stereochemical configuration of the final product. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted reactions, have been employed to achieve optimal enantiomeric purity.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of< b>(1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol. Molecular docking studies have revealed its binding affinity to various biological targets, providing insights into its potential mechanisms of action. These computational models have been validated through experimental data, reinforcing the reliability of such approaches in drug discovery.
The pharmaceutical industry has shown significant interest in< b>1S)-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol due to its multifaceted utility. Researchers are exploring its role as a building block for more complex drug molecules, leveraging its structural features to develop novel therapeutics with improved efficacy and reduced side effects. Additionally, its potential application in targeted drug delivery systems has opened new avenues for therapeutic intervention.
In conclusion, (1S-3-amino-1-(4-bromo-3-fluorophenyl)propan-1-ol) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural attributes and biological activities make it a valuable asset in the quest for innovative treatments. As research continues to uncover new applications and therapeutic potentials, this compound is poised to play a crucial role in shaping future medical advancements.
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